Peroxynitrous acid

Description

Peroxynitrite, also known as [no(OOH)] or hno(O2), belongs to the class of inorganic compounds known as non-metal peroxynitrites. These are inorganic non-metallic compounds containing a peroxynitrite as its largest oxoanion. Peroxynitrite has been primarily detected in cerebrospinal fluid.

A potent oxidant synthesized by the cell during its normal metabolism. Peroxynitrite is formed from the reaction of two free radicals, NITRIC OXIDE and the superoxide anion (SUPEROXIDES).

Structure

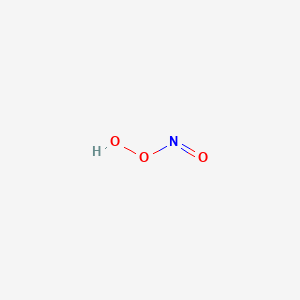

2D Structure

3D Structure

Properties

IUPAC Name |

hydroxy nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1-4-3/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFNMSMUKZHDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163543 | |

| Record name | Peroxynitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Peroxynitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14691-52-2, 19059-14-4 | |

| Record name | Peroxynitrous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxynitrous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxynitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxynitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of Peroxynitrous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are pivotal reactive nitrogen species (RNS) implicated in a wide spectrum of physiological and pathological processes. Arising from the diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), this short-lived yet highly reactive molecule is a potent oxidizing and nitrating agent. Its dual reactivity underlies its complex biological effects, transitioning from a signaling molecule to a cytotoxic agent. This technical guide provides a comprehensive exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis and study, and a quantitative analysis of its core chemical properties. Visualizations of its historical timeline, formation, and decomposition pathways are presented to facilitate a deeper understanding of this enigmatic molecule.

A Journey of Discovery: The History of this compound

The story of this compound is one of a molecule initially identified over a century ago, which later rose to prominence with the understanding of its significant biological roles.

Early Postulations: The existence of a reactive species formed from nitrous acid and hydrogen peroxide was first proposed by Baeyer and Villiger in the early 1900s.[1] They named the proposed intermediate "Nitrosopersäure".[1] Although they did not provide direct structural evidence, their work laid the foundation for future investigations.[1]

First Identification and Synthesis: Peroxynitrite was first definitively identified in 1904.[2] However, it remained a subject of study primarily for chemists for many decades.[2] Key contributions to understanding its chemistry were made by researchers like Halfpenny and Robinson in 1952, Hughes and Nicklin in 1968, Keith and Powell in 1969, and Mahoney in 1970.[2] A significant milestone in its synthesis was achieved by Gleu and Hubold in 1935, who described a simple method involving the reaction of hydrogen peroxide and nitrite (B80452) at low pH, followed by rapid basification.[1]

The Biological Revolution: The perception of this compound transformed dramatically in 1990 with the work of Beckman et al.[2] They proposed its formation in biological systems from the reaction of nitric oxide and superoxide, highlighting its potential role in cellular damage and pathophysiology.[2] This discovery sparked a surge in research, with over 7,000 papers on the topic published in the subsequent 25 years, solidifying its importance in biology and medicine.[2]

Timeline of Key Discoveries

Core Chemical and Physical Properties

This compound is a weak acid with a pKa of approximately 6.8.[3][4] This means that at physiological pH (~7.4), it exists in equilibrium with its conjugate base, the peroxynitrite anion (ONOO⁻).[3][5] The protonated form, this compound, is generally considered the more reactive species.[3]

| Property | Value | Reference |

| pKa | ~6.8 | [3][4] |

| Molar Extinction Coeff. | 1670 M⁻¹cm⁻¹ at 302 nm (in 0.1 M NaOH) | [3][6] |

| Half-life (pH 7.4, 37°C) | < 1 second | [7] |

| Isomerization Rate Constant (k) | 1.2 s⁻¹ | [4] |

Formation and Decomposition Pathways

The formation and decomposition of this compound are central to its biological activity.

Formation: In biological systems, this compound is primarily formed through the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[3][8]

Decomposition: Once formed, the unstable this compound undergoes two main decomposition pathways:

-

Isomerization to Nitrate (B79036): The this compound molecule can rearrange to form the much more stable nitrate (NO₃⁻).[3][5]

-

Homolytic Cleavage: The O-O bond can break homolytically, yielding highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[3] This pathway is a significant source of oxidative stress.[3]

In biological systems, a major pathway for peroxynitrite decomposition is its reaction with carbon dioxide (CO₂), which is present at high physiological concentrations.[8] This reaction forms a nitrosoperoxocarboxylate adduct (ONOOCO₂⁻), which then rapidly decomposes to nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals.[6][8]

Experimental Protocols

Synthesis of Peroxynitrite

This protocol describes a widely used method for synthesizing a stock solution of peroxynitrite.[3][9]

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Manganese dioxide (MnO₂)

-

Ice bath

-

Stir plate and stir bar

Procedure:

-

Prepare a solution of 0.6 M NaNO₂ in deionized water.

-

Prepare a solution of 0.7 M H₂O₂ in 0.6 M HCl.

-

Cool both solutions in an ice bath with constant stirring.

-

Slowly add the acidic H₂O₂ solution to the NaNO₂ solution with vigorous stirring.

-

Almost simultaneously, add a solution of 1.5 M NaOH to the mixture to quench the reaction and stabilize the peroxynitrite.[2] A characteristic yellow solution will form.

-

To remove unreacted H₂O₂, add a small amount of MnO₂ (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.[3]

-

Filter the solution under a vacuum to remove the MnO₂.[3]

-

Divide the resulting peroxynitrite solution into small aliquots and store them at -20°C.[3]

Quantification:

The concentration of the peroxynitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient (ε) of 1670 M⁻¹cm⁻¹.[3][6]

Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a rapid-mixing technique essential for studying the fast kinetics of reactions involving peroxynitrite.[3][5][10]

Experimental Workflow:

References

- 1. books.rsc.org [books.rsc.org]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Peroxynitrite - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stopped-flow - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties and Structure of Peroxynitrous Acid

Abstract: Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are pivotal reactive nitrogen species (RNS) implicated in a wide spectrum of physiological and pathological processes. Formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), this short-lived molecule is a potent oxidizing and nitrating agent, underlying its complex biological effects that range from cell signaling to cytotoxicity.[1][2] This technical guide offers a comprehensive overview of the core chemical properties, structure, and reactivity of this compound. It provides detailed experimental protocols for its synthesis and kinetic analysis, summarizes quantitative data, and presents visual diagrams of its fundamental reaction pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a weak acid with a pKa of approximately 6.8.[1][3] This is a critical property, as it means that at physiological pH (~7.4), it exists in equilibrium with its more stable but less reactive conjugate base, the peroxynitrite anion (ONOO⁻).[1][4] The protonated form, ONOOH, is considered the more reactive species in many of its biological actions.[1] The peroxynitrite anion has a characteristic UV-Vis absorption maximum at 302 nm in alkaline solutions, a feature that is essential for its quantification.[1][5]

| Property | Value | Reference |

| Chemical Formula | ONOOH (or HNO₃) | [3][6][7] |

| Molar Mass | 63.013 g/mol | [2][3] |

| pKa (ONOOH/ONOO⁻) | ~6.8 | [1][3][8] |

| UV-Vis Absorbance Max (ONOO⁻) | 302 nm (in 0.1 M NaOH) | [1][5] |

| Molar Extinction Coefficient (ε) | 1670 M⁻¹ cm⁻¹ (at 302 nm) | [1] |

| Half-life (ONOOH) | ~1-2 seconds (at physiological pH) | [8] |

| Appearance (ONOO⁻ solution) | Pale yellow | [9] |

| Canonical SMILES | OON=O | [3] |

Structure and Conformational Isomers

This compound (HOONO) is a structural isomer of the much more stable nitric acid (HONO₂).[6] Its structure is characterized by a peroxide (-O-O-) linkage. Computational and spectroscopic studies have revealed that ONOOH can exist in several conformational forms, with the most stable being the planar cis-cis conformer.[10][11] This stability is attributed to an intramolecular hydrogen bond between the terminal hydrogen and oxygen atoms.[10] Other conformers, such as trans-perp and cis-perp, are less stable.[10][12][13]

Formation and Decomposition Pathways

In biological systems, peroxynitrite is formed through the near-diffusion-controlled reaction of nitric oxide (•NO) and the superoxide radical (O₂•⁻).[1][14] Once formed and protonated to this compound, it is unstable and rapidly decays via two primary, competing pathways.[1]

-

Isomerization to Nitrate (B79036) (~70% yield): ONOOH undergoes an intramolecular rearrangement to form the stable nitrate anion (NO₃⁻).[1][15]

-

Homolytic Cleavage (~30% yield): The weak O-O bond in ONOOH breaks, generating highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[1][8][16] This pathway is the primary source of the potent nitro-oxidative stress associated with peroxynitrite.

Reactivity and Kinetics

The dual decomposition pathways of ONOOH define its reactivity. It can act as a nitrating agent (via •NO₂) or a powerful oxidant (via •OH and direct reactions).

Reaction with Carbon Dioxide

One of the most significant reactions of peroxynitrite in biological systems is its rapid reaction with carbon dioxide (CO₂), which is present at high concentrations (~1.3 mM).[14] This reaction forms the unstable nitrosoperoxocarboxylate adduct (ONOOCO₂⁻), which rapidly decomposes to yield nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻), another potent one-electron oxidant.[8][14][17]

Reactions with Biomolecules

Peroxynitrite and its derived radicals can modify a vast array of biomolecules, leading to changes in protein function, lipid peroxidation, and DNA damage.[1][17] Key reactions include the oxidation of thiols (e.g., glutathione) and the nitration of tyrosine residues in proteins.[1][18]

| Reactant | Second-Order Rate Constant (M⁻¹ s⁻¹) | Conditions | Reference |

| Nitric Oxide (•NO) + Superoxide (O₂•⁻) | 4 – 16 x 10⁹ | pH 7.4 | [1][14] |

| Glutathione (GSH) | 1.65 x 10³ | pH 7.35, 37 °C | [1][14] |

| Human Serum Albumin (HSA) | 9.7 x 10³ | pH 7.4 | [1] |

| Carbon Dioxide (CO₂) | 4.6 x 10⁴ | pH 7.4, 37 °C | [14] |

Experimental Protocols

Safety Precaution: Peroxynitrite is a strong oxidant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures must be performed in a well-ventilated fume hood.[9]

Synthesis of Peroxynitrite Stock Solution

This protocol describes a common quenched-flow method for synthesizing peroxynitrite.[1][9][19]

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Manganese dioxide (MnO₂), activated

-

Ice bath

-

Spectrophotometer

Procedure:

-

Prepare Solutions (on ice):

-

Solution A: 0.6 M NaNO₂ in deionized water.

-

Solution B: 0.7 M H₂O₂ and 0.6 M HCl in deionized water.

-

Solution C: 1.5 M NaOH in deionized water.

-

-

Reaction: Using a syringe pump or by rapid manual mixing, combine equal volumes of ice-cold Solution A and Solution B.

-

Quenching: Immediately (within 1-2 seconds) quench the reaction by adding an equal volume of ice-cold Solution C. A pale yellow color indicates the formation of peroxynitrite.[9]

-

Purification: To remove unreacted H₂O₂, add a small amount of activated MnO₂ and stir for 20-30 minutes on ice until oxygen evolution ceases.[1]

-

Filtration & Storage: Filter the solution to remove MnO₂. Aliquot the peroxynitrite solution and store at -80°C.

-

Quantification: Determine the concentration by measuring the absorbance at 302 nm in 0.1 M NaOH, using ε = 1670 M⁻¹ cm⁻¹.[1]

Measurement of Reaction Kinetics via Stopped-Flow Spectrophotometry

This technique is used to measure the rates of fast reactions involving peroxynitrite.[1]

Experimental Setup:

-

A stopped-flow spectrophotometer with a UV-Vis detector.

-

Syringe 1: Peroxynitrite solution of known concentration in an alkaline buffer (e.g., 0.1 M NaOH).

-

Syringe 2: Solution of the target molecule in the desired reaction buffer (e.g., phosphate (B84403) buffer at a specific pH).

Procedure:

-

Load Reagents: Load the peroxynitrite solution into one syringe and the target molecule solution into the other.

-

Initiate Mixing: Start the stopped-flow experiment. The instrument rapidly mixes the contents of the two syringes, initiating the reaction.

-

Data Acquisition: Monitor the decay of peroxynitrite absorbance at 302 nm as a function of time.

-

Data Analysis:

-

Fit the absorbance decay curve to a single exponential function to obtain the pseudo-first-order rate constant (k_obs).

-

Repeat the experiment at various concentrations of the target molecule.

-

Plot k_obs versus the concentration of the target molecule. The slope of the resulting linear plot is the second-order rate constant for the reaction.[1]

-

Conclusion

This compound is a multifaceted molecule whose chemical properties are central to its significant biological impact. Its existence as an equilibrium between the stable peroxynitrite anion and the highly reactive this compound, combined with its dual decomposition pathways of isomerization and radical formation, dictates its function in both physiological signaling and pathological damage. A thorough understanding of its structure, reactivity, and kinetics, facilitated by the protocols and data presented in this guide, is essential for researchers seeking to unravel its roles in health and disease and to develop novel therapeutic strategies targeting RNS-mediated processes.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | HNO3 | CID 123349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cas 14691-52-2,this compound | lookchem [lookchem.com]

- 7. This compound CAS#: 14691-52-2 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Item - Ab Initio and NMR Study of Peroxynitrite and this compound:â Important Biological Oxidants - American Chemical Society - Figshare [acs.figshare.com]

- 12. Spectroscopic characterization of this compound in cis-perp configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

peroxynitrous acid formation from nitric oxide and superoxide

An In-depth Technical Guide on the Formation of Peroxynitrous Acid from Nitric Oxide and Superoxide (B77818)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) formed from the diffusion-controlled reaction between two radical species: nitric oxide (•NO) and superoxide (O₂•⁻)[1]. This reaction is of critical importance in biological systems, as it diverts •NO from its physiological signaling roles and generates a highly reactive molecule implicated in a wide spectrum of pathologies, including cardiovascular diseases, neuroinflammation, and cancer[1]. At physiological pH, peroxynitrite exists in equilibrium with its conjugate acid, this compound (ONOOH)[1][2]. The dual nature of this molecule as a powerful oxidant and a nitrating agent underlies its complex biological effects, ranging from a modulator of signal transduction pathways to a potent cytotoxic agent[2][3]. Understanding the chemistry, kinetics, and biological ramifications of peroxynitrite formation is essential for developing therapeutic strategies to counteract nitroxidative stress.

Core Chemical and Physical Properties

The formation of peroxynitrite is a radical-radical coupling reaction that proceeds at a near diffusion-controlled rate[1].

•NO + O₂•⁻ → ONOO⁻

The biochemistry of peroxynitrite is largely governed by the kinetics of its formation and its subsequent reactions[1].

Physicochemical Properties: this compound is a weak acid with a pKa of approximately 6.8[2][4][5]. This means that at a physiological pH of 7.4, it exists as an equilibrium mixture of the protonated acid form (ONOOH, ~20%) and the more stable anionic form (ONOO⁻, ~80%)[1]. The protonated form, this compound, is considered the more reactive species in many of its reactions[2]. The peroxynitrite anion is stable in alkaline solutions and exhibits a characteristic UV-Vis absorption spectrum with a maximum absorbance at 302 nm (ε = 1670 M⁻¹cm⁻¹), a property crucial for its direct quantification[1][2][5].

Data Presentation: Physicochemical and Kinetic Data

The tables below summarize key quantitative data related to the formation, properties, and reactivity of peroxynitrite.

Table 1: Core Physicochemical Properties of Peroxynitrite

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | ONOO⁻ / ONOOH | [4] |

| Molar Mass | 62.0049 g/mol (anion) | [6] |

| pKa (ONOOH) | ~6.8 | [2][5] |

| Molar Extinction Coefficient (ε₃₀₂) | 1670 M⁻¹cm⁻¹ (in alkaline solution) | [1][5] |

| Isomerization Rate Constant (k) | 1.2 s⁻¹ |[4] |

Table 2: Key Reaction Rate Constants

| Reaction | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| •NO + O₂•⁻ → ONOO⁻ | (6.7 ± 0.9) x 10⁹ M⁻¹s⁻¹ | pH 5.6 - 12.5 | [7] |

| •NO + O₂•⁻ → ONOO⁻ | 4.3 x 10⁹ - 1.6 x 10¹⁰ M⁻¹s⁻¹ | Aqueous solution | [8] |

| ONOO⁻ + CO₂ → ONOOCO₂⁻ | 5.8 x 10⁴ M⁻¹s⁻¹ | pH 7.4, 37°C | [9] |

| ONOOH Isomerization → NO₃⁻ | 1.11 s⁻¹ | 25°C, phosphate (B84403) buffer | [5] |

| ONOOH Homolysis → •OH + •NO₂ | Yields up to 5% of radicals | - |[4] |

Formation, Decomposition, and Biological Interactions

Once formed, peroxynitrite is unstable under physiological conditions and undergoes several key reactions that dictate its biological effects.

-

Isomerization: this compound (ONOOH) can rearrange to form the stable and relatively inert nitrate (B79036) (NO₃⁻)[2][5].

-

Homolytic Cleavage: A fraction of ONOOH undergoes homolysis of the O-O bond to generate highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals[2][4]. This is a significant source of its oxidative toxicity.

-

Reaction with CO₂: In biological systems, a dominant pathway involves the rapid reaction of the ONOO⁻ anion with carbon dioxide to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻). This adduct quickly decomposes into nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals, which are potent one-electron oxidants and contribute significantly to protein nitration[5][9][10].

Caption: Formation of peroxynitrite from •NO and O₂•⁻ and its major decomposition pathways.

Biological Significance and Signaling Pathways

Peroxynitrite is a key mediator of nitroxidative stress and is implicated in both physiological signaling and pathophysiology. Its effects are concentration-dependent[11].

-

Cytotoxicity: At high concentrations, peroxynitrite and its radical decomposition products cause cellular damage by oxidizing and nitrating lipids, DNA, and proteins[10][12]. Tyrosine nitration is a stable biomarker of peroxynitrite-mediated damage[9].

-

Signal Transduction: At lower, sub-toxic levels, peroxynitrite can act as a signaling molecule, modulating critical cellular pathways. It can affect kinases and phosphatases, thereby influencing cascades like the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways[2][3][13].

Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger the production of peroxynitrite precursors.

Caption: LPS-induced signaling pathway leading to peroxynitrite formation.

Experimental Protocols

Accurate study of peroxynitrite requires robust and reproducible experimental methods.

Protocol 1: Laboratory Synthesis of Peroxynitrite

This protocol describes the synthesis of a peroxynitrite solution from sodium nitrite (B80452) and acidified hydrogen peroxide, which can then be used for in vitro experiments[5][14]. This is a common and scalable method.

Safety Precaution: Peroxynitrite is a strong oxidant. Always use personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform all procedures in a well-ventilated fume hood[14].

Materials:

-

Sodium Nitrite (NaNO₂)

-

Hydrogen Peroxide (H₂O₂) (30%)

-

Hydrochloric Acid (HCl) (0.6 M)

-

Sodium Hydroxide (NaOH) (1.5 M)

-

Manganese Dioxide (MnO₂)

-

Ice bath, Syringe pump, Beakers

Procedure:

-

Prepare Reactant Solutions:

-

Solution A: 0.6 M NaNO₂

-

Solution B: 0.7 M H₂O₂ in 0.6 M HCl

-

-

Cool Solutions: Place both solutions in an ice bath to cool.

-

Rapid Mixing: Using a syringe pump or by hand, rapidly mix equal volumes of the cold Solution A and Solution B in a beaker.

-

Quench Reaction: Immediately quench the reaction by adding an equal volume of cold 1.5 M NaOH. The formation of peroxynitrite is indicated by a characteristic yellow color[14].

-

Remove Excess H₂O₂: To remove unreacted hydrogen peroxide, add a small amount of MnO₂. Stir the solution until oxygen gas evolution ceases[14].

-

Clarify Solution: Centrifuge the solution to pellet the MnO₂. Carefully collect the supernatant containing the peroxynitrite stock.

-

Quantification: Determine the concentration as described in Protocol 2.

-

Storage: Store aliquots at -80°C for long-term stability.

Caption: Experimental workflow for the laboratory synthesis of peroxynitrite.

Protocol 2: Spectrophotometric Quantification of Peroxynitrite

This protocol relies on the characteristic absorbance of the peroxynitrite anion at 302 nm in an alkaline solution.

Materials:

-

Peroxynitrite stock solution (from Protocol 1)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Blank the spectrophotometer with a solution of 1 M NaOH.

-

Dilute a small aliquot of the peroxynitrite stock solution into the 1 M NaOH in a quartz cuvette. The dilution factor should be chosen to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0).

-

Immediately measure the absorbance at 302 nm.

-

Calculate the concentration using the Beer-Lambert law (A = εcl), where:

-

Adjust the calculated concentration for the dilution factor to determine the concentration of the original stock solution.

Protocol 3: Detection of Peroxynitrite Using Dihydrorhodamine 123 (DHR 123)

DHR 123 is a widely used fluorescent probe for detecting peroxynitrite and other reactive species in cellular assays. The non-fluorescent DHR 123 is oxidized to the highly fluorescent rhodamine 123[1][15].

Materials:

-

Dihydrorhodamine 123 (DHR 123)

-

Cell culture or experimental sample

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader or microscope

-

DMSO for stock solution

Procedure:

-

Prepare Probe: Prepare a stock solution of DHR 123 (e.g., 5-10 mM) in high-quality, anhydrous DMSO. Store protected from light at -20°C.

-

Cell Loading:

-

For adherent cells, wash the cells once with warm PBS.

-

Prepare a working solution of DHR 123 (e.g., 5-10 µM) in PBS or appropriate buffer.

-

Incubate the cells with the DHR 123 working solution for 20-30 minutes at 37°C, protected from light.

-

-

Wash: Gently wash the cells twice with warm PBS to remove excess probe.

-

Induce Peroxynitrite: Treat the cells with the desired stimulus (e.g., LPS, SIN-1) to induce peroxynitrite formation. Include appropriate positive and negative controls.

-

Measure Fluorescence: Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope. Rhodamine 123 has an excitation/emission maximum of approximately 507/529 nm.

-

Analyze Data: Quantify the change in fluorescence intensity relative to control conditions. Note that DHR 123 can be oxidized by other species, so results should be interpreted carefully, often in conjunction with scavengers or inhibitors to confirm specificity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | HNO3 | CID 123349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The reaction of no with superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. earthwormexpress.com [earthwormexpress.com]

- 9. pnas.org [pnas.org]

- 10. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peroxynitrite induced signaling pathways in plant response to non-proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ahajournals.org [ahajournals.org]

Peroxynitrous Acid Decomposition: A Technical Guide to Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrous acid (ONOOH), the protonated form of peroxynitrite (ONOO⁻), is a transient yet highly reactive species implicated in a wide range of physiological and pathological processes. Its decomposition pathways are complex and highly dependent on factors such as pH, temperature, and the presence of other reactants. A thorough understanding of the mechanisms and kinetics of this compound decomposition is critical for researchers in fields ranging from cellular biology to drug development. This technical guide provides an in-depth overview of the core decomposition pathways of this compound, supported by quantitative kinetic data, detailed experimental methodologies, and visual representations of the key chemical processes.

Core Decomposition Pathways of this compound

The decomposition of this compound is primarily governed by two competing pathways: isomerization to nitric acid and homolytic cleavage into radical species. The pKa of this compound is approximately 6.8, meaning that at physiological pH, both this compound and its conjugate base, peroxynitrite, are present.[1][2]

Isomerization to Nitric Acid

Under acidic conditions, this compound undergoes a unimolecular rearrangement to form the stable and relatively inert nitric acid (HNO₃).[1][3] This first-order process is a significant detoxification pathway.[1]

Reaction: ONOOH → HNO₃

This isomerization is the predominant pathway at low pH.[2]

Homolytic Cleavage

This compound can undergo homolysis of the O-O bond to generate a hydroxyl radical (•OH) and a nitrogen dioxide radical (•NO₂).[4][5][6] These highly reactive free radicals can subsequently initiate a cascade of oxidative and nitrative damage to biological molecules.[7]

Reaction: ONOOH → •OH + •NO₂

This pathway becomes more significant as the pH approaches the pKa of this compound.

The Caged Radical Pair Intermediate

The homolytic cleavage of this compound is now understood to proceed via the formation of a solvent-caged radical pair {[•OH •NO₂]cage}.[8][9] Within this cage, the radicals can either recombine to form nitric acid or escape into the bulk solution as free radicals.[10] This mechanism helps to explain why the yield of free radicals is not 100% from the homolysis pathway.[10]

Formation of Peroxynitrate

At neutral pH and higher concentrations of peroxynitrite, a pathway involving the formation of peroxynitrate (O₂NOO⁻) has been identified.[11][12][13] This process is thought to occur through the reaction of this compound with the peroxynitrite anion.[11][12][13]

Reaction: ONOOH + ONOO⁻ → O₂NOO⁻ + NO₂⁻ + H⁺

The formation of peroxynitrate is significantly faster than what can be accounted for by homolysis alone.[12][13]

Kinetics of this compound Decomposition

The rate of this compound decomposition is highly dependent on pH and temperature. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Conditions | Reference(s) |

| pKa (ONOOH) | ~6.8 | 37 °C | [10] |

| Isomerization Rate Constant (k_iso) | 1.2 s⁻¹ | 25 °C | [2][11] |

| 0.9 s⁻¹ | 37 °C, pH 7.4 | [14] | |

| 1.11 ± 0.01 s⁻¹ | 25 °C, pH 5.3, 0.07 M phosphate (B84403) buffer | [15] | |

| Disproportionation Rate Constant (k_disp) | (1.3 ± 0.1) x 10³ M⁻¹s⁻¹ | 25 °C, phosphate buffer | [15] |

| 9 x 10³ M⁻¹s⁻¹ | 25 °C, 0.1 M Tris buffer | [15] | |

| Reaction with CO₂ Rate Constant | 5.8 ± 0.2 x 10⁴ M⁻¹s⁻¹ | 37 °C | [1] |

| Apparent Activation Enthalpy (Decomposition) | +1.7 kcal mol⁻¹ (in presence of H₂O₂) | [16] | |

| Apparent Activation Entropy (Decomposition) | +4.7 cal mol⁻¹ K⁻¹ (in presence of H₂O₂) | [16] |

Table 1: Key Kinetic Parameters for this compound Decomposition

| pH | Temperature (°C) | [Peroxynitrite] (mM) | Major Product(s) | Reference(s) |

| < 7 | 5 | 2.5 | ≥90% Nitrate (B79036) | [2] |

| 10.0 | 5 | 2.5 | ~80% Nitrite (B80452) + O₂ | [2] |

| 10.0 | 45 | 2.5 | ~90% Nitrite + O₂ | [2] |

| 10.2 | Not specified | 0.05 | ≤40% Nitrite + O₂ | [2] |

Table 2: Product Distribution of Peroxynitrite Decay under Various Conditions

Experimental Protocols

Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a crucial technique for studying the rapid decomposition kinetics of this compound.[1][17]

Objective: To measure the rate of this compound decomposition by monitoring the change in absorbance over time.

Methodology:

-

Peroxynitrite Synthesis: Synthesize peroxynitrite by the reaction of an acidified solution of hydrogen peroxide with sodium nitrite, followed by quenching the reaction with a solution of sodium hydroxide. The concentration of the peroxynitrite stock solution is determined spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹ in 0.1 M NaOH).[1]

-

Reactant Preparation: Prepare buffered solutions at the desired pH and temperature. Ensure buffers are free of contaminating metals by treating with Chelex resin or including a chelator such as DTPA.

-

Stopped-Flow Measurement: Load the peroxynitrite solution and the reactant buffer into separate syringes of the stopped-flow instrument.[18] Rapidly mix the solutions and monitor the decay of peroxynitrite by the decrease in absorbance at 302 nm.[1]

-

Data Analysis: Fit the resulting absorbance versus time data to a pseudo-first-order exponential decay to determine the observed rate constant (k_obs).

Chemical Trapping of Radical Intermediates

Chemical trapping coupled with Electron Spin Resonance (ESR) spectroscopy is used to detect and identify transient radical species formed during this compound decomposition.[19][20][21]

Objective: To detect and identify •OH and •NO₂ radicals.

Methodology:

-

Spin Trap Selection: Choose a suitable spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which forms a stable adduct with the hydroxyl radical.[19][20]

-

Reaction Mixture: Prepare a solution containing the spin trap in a buffer at the desired pH.

-

Peroxynitrite Addition: Add a known concentration of peroxynitrite to the spin trap solution.

-

ESR Spectroscopy: Immediately transfer the reaction mixture to a quartz flat cell and record the ESR spectrum.

-

Adduct Identification: Analyze the hyperfine coupling constants of the resulting spectrum to identify the trapped radical species. The DMPO-OH adduct gives a characteristic 1:2:2:1 quartet signal.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate the reaction mechanism by tracing the fate of specific atoms during the decomposition process.[22][23]

Objective: To determine the origin of the oxygen atoms in the final nitrate product.

Methodology:

-

Isotope-Labeled Reactant: Synthesize peroxynitrite using ¹⁸O-labeled hydrogen peroxide or conduct the decomposition in H₂¹⁸O.

-

Decomposition Reaction: Allow the labeled peroxynitrite to decompose under controlled pH and temperature.

-

Product Analysis: Analyze the isotopic composition of the resulting nitrate and nitrite products using mass spectrometry.

-

Mechanism Elucidation: The distribution of the ¹⁸O label in the products provides insights into whether the oxygen atoms are transferred intramolecularly or exchanged with the solvent, helping to distinguish between different proposed mechanisms.

Visualizing Decomposition Pathways and Workflows

Signaling Pathways

Caption: Major decomposition pathways of this compound.

Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactive Oxygen and Nitrogen Species at Phospholipid Bilayers: this compound and Its Homolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The chemistry of peroxynitrite: a product from the reaction of nitric oxide with superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Peroxynitrate is formed rapidly during decomposition of peroxynitrite at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peroxynitrate is formed rapidly during decomposition of peroxynitrite at neutral pH. | Semantic Scholar [semanticscholar.org]

- 14. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50945A [pubs.rsc.org]

- 16. Reaction between peroxynitrite and hydrogen peroxide: formation of oxygen and slowing of peroxynitrite decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peroxynitrite studied by stopped-flow spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stopped-Flow Spectroscopy [bio-protocol.org]

- 19. Spin trap studies on the decomposition of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evidence for superoxide radical production in peroxynitrite decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Radicals in the Reaction between Peroxynitrite and Uric Acid Identified by Electron Spin Resonance Spectroscopy and Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

Peroxynitrous Acid: A Dual-Natured Reagent in Oxidative and Nitrative Stress

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) at the crossroads of nitric oxide and superoxide (B77818) radical biology. With a pKa of approximately 6.8, both species coexist under physiological conditions, exhibiting a dual reactivity as both a powerful oxidant and a nitrating agent.[1][2] This technical guide provides an in-depth exploration of the core chemical properties of this compound, its reaction kinetics with key biological targets, detailed experimental protocols for its study, and its modulatory effects on critical cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this compound in health and disease.

Core Chemical and Physical Properties

This compound is an unstable and highly reactive molecule formed from the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O₂•⁻) radicals.[3] Its reactivity is intrinsically linked to its protonation state. At physiological pH (~7.4), it exists in equilibrium with the peroxynitrite anion. The protonated form, this compound, is generally considered the more reactive species in many of its oxidative reactions.

Decomposition Pathways: Once formed, this compound is short-lived and undergoes several key decomposition reactions:

-

Isomerization to Nitrate (B79036): A primary detoxification pathway involves the unimolecular rearrangement of ONOOH to the stable and relatively inert nitrate (NO₃⁻).[4]

-

Homolytic Cleavage: The O-O bond of this compound can undergo homolysis to generate highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[4] This pathway is a significant source of the oxidative and nitrative stress associated with peroxynitrite.

-

Reaction with Carbon Dioxide: In biological systems, a predominant pathway is the rapid reaction of the peroxynitrite anion with carbon dioxide (CO₂), which is present at high physiological concentrations. This reaction forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which subsequently decomposes to yield carbonate (CO₃•⁻) and nitrogen dioxide (•NO₂) radicals, both of which are potent one-electron oxidants.[1][5][6]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| pKa | ~6.8 | 37°C | [1] |

| Molar Extinction Coefficient (ε) | 1670 M⁻¹ cm⁻¹ | at 302 nm, pH > 12 | [1][2][7] |

| Isomerization Rate Constant (k) | ~1.2 s⁻¹ | Neutral pH | [8] |

| Homolysis Yield | ~28-33% | Physiological pH | [9] |

Reactivity as an Oxidant and Nitrating Agent

This compound's biological effects are dictated by its ability to oxidize and nitrate a wide range of biomolecules, particularly amino acid residues in proteins.

Oxidative Reactivity

Peroxynitrite and its derived radicals are potent oxidants, targeting several key amino acid residues.

-

Cysteine and Methionine: The sulfur-containing amino acids, cysteine and methionine, are primary targets for oxidation by peroxynitrite. Cysteine is readily oxidized to form disulfide bonds or further oxidized states, while methionine is converted to methionine sulfoxide.[10][11]

-

Tryptophan: The indole (B1671886) ring of tryptophan is also susceptible to oxidation and nitration by peroxynitrite.[12]

Nitrating Activity

The nitration of tyrosine residues to form 3-nitrotyrosine (B3424624) is a hallmark of peroxynitrite activity and is often used as a biomarker for nitrative stress in vivo.[13] This modification can alter protein structure, function, and signaling.

Mechanism of Tyrosine Nitration: The prevailing mechanism for tyrosine nitration involves a two-step radical process. First, a one-electron oxidant, such as the hydroxyl or carbonate radical derived from peroxynitrite decomposition, abstracts a hydrogen atom from the phenolic ring of tyrosine to form a tyrosyl radical. This radical then rapidly combines with nitrogen dioxide (•NO₂) to yield 3-nitrotyrosine.[14]

Quantitative Data on Reactivity

The following tables summarize the second-order rate constants for the reaction of peroxynitrite with key biological molecules.

Table 2: Second-Order Rate Constants for Reactions with Amino Acids

| Amino Acid | Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference(s) |

| Cysteine | 5,900 | 7.4 | 37 | [10] |

| Methionine (ONOOH) | 1.7 x 10³ | - | - | [11] |

| Methionine (ONOO⁻) | 8.6 | - | - | [11] |

| N-Acetylmethionine (ONOOH) | 2.8 x 10³ | - | - | [11] |

| N-Acetylmethionine (ONOO⁻) | 10.0 | - | - | [11] |

| Tryptophan | 184 ± 11 | - | 37 | [15] |

Table 3: Second-Order Rate Constants for Other Key Reactions

| Reactant | Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference(s) |

| Carbon Dioxide (CO₂) (pH-independent) | 5.8 x 10⁴ | - | 37 | [5][16] |

| Carbon Dioxide (CO₂) (apparent) | 2.3 x 10³ | 7.4 | 37 | [16] |

| Albumin (single thiol) | 2,600 - 2,800 | 7.4 | 37 | [10] |

| Human Serum Albumin (HSA) | 3,800 | 7.4 | 37 | [17] |

| Tryptophan Hydroxylase | 3.4 x 10⁴ | 7.4 | 25 |

Experimental Protocols

Synthesis of Peroxynitrite

A common and reliable method for synthesizing peroxynitrite in the laboratory involves the quenched-flow reaction of acidified nitrite (B80452) with hydrogen peroxide.[7]

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Manganese dioxide (MnO₂), granular

-

Ice bath

-

Stir plate and stir bar

-

Syringe pump (optional, for precise mixing)

Procedure:

-

Prepare a solution of 0.6 M NaNO₂ in deionized water.

-

Prepare a solution of 0.7 M HCl and 0.6 M H₂O₂. Caution: This solution is highly reactive and should be prepared immediately before use.

-

Cool both solutions to 0°C in an ice bath with constant stirring.

-

Rapidly and vigorously mix the acidic H₂O₂ solution with the NaNO₂ solution. This can be achieved by pouring the H₂O₂ solution into the nitrite solution with vigorous stirring or by using a stopped-flow apparatus or syringe pump for more controlled mixing. The formation of this compound is nearly instantaneous.

-

Immediately quench the reaction by adding a solution of 1.5 M NaOH. The solution will turn a characteristic yellow color, indicating the formation of the peroxynitrite anion (ONOO⁻).

-

To remove unreacted H₂O₂, add a small amount of granular MnO₂ and stir for 15-20 minutes, or until oxygen evolution ceases.

-

Filter the solution to remove the MnO₂.

-

The resulting peroxynitrite solution can be aliquoted and stored at -80°C for several weeks.

Quantification: The concentration of the peroxynitrite stock solution is determined spectrophotometrically. Measure the absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient (ε) of 1670 M⁻¹ cm⁻¹.[1]

Kinetic Analysis using Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is an essential technique for studying the kinetics of fast reactions involving peroxynitrite.

Experimental Setup:

-

Stopped-flow spectrophotometer with a UV-Vis detector

-

Two drive syringes

-

Data acquisition system

Procedure:

-

Prepare a fresh, quantified solution of peroxynitrite in an alkaline buffer (e.g., 0.1 M NaOH).

-

Prepare a solution of the reactant of interest (e.g., amino acid, protein) in the desired reaction buffer (e.g., phosphate (B84403) buffer at a specific pH).

-

Load the peroxynitrite solution into one syringe and the reactant solution into the other.

-

Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes.

-

Monitor the decay of the peroxynitrite absorbance at 302 nm as a function of time.

-

The observed pseudo-first-order rate constant (k_obs) is obtained by fitting the absorbance decay curve to a single exponential function.

-

By varying the concentration of the target molecule and plotting k_obs versus concentration, the second-order rate constant for the reaction can be determined from the slope of the resulting linear plot.

Modulation of Cellular Signaling Pathways

Peroxynitrite is not only a damaging agent but also a modulator of cellular signaling pathways, primarily through the oxidative modification of key signaling proteins.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Peroxynitrite has been shown to activate all three major MAPK pathways: ERK, JNK, and p38.[16]

-

ERK Pathway: Peroxynitrite can activate the ERK pathway through the upstream kinases Raf-1 and MEK, independently of the EGF receptor and Ras.[16]

-

JNK and p38 Pathways: The activation of the stress-activated protein kinases JNK and p38 by peroxynitrite is often associated with apoptotic signaling. This can be initiated by upstream kinases such as Mixed Lineage Kinases (MLKs).

References

- 1. PEROXYNITRITE IS A POTENT INHIBITOR OF NF-κ B ACTIVATION TRIGGERED BY INFLAMMATORY STIMULI IN CARDIAC AND ENDOTHELIAL CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 3. Modulation of myocardial contraction by peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Peroxynitrite is a major trigger of cardiomyocyte apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of p38 MAPK induced peroxynitrite generation in LPS plus IFN-gamma-stimulated rat primary astrocytes via activation of iNOS and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxynitrite activates mitogen-activated protein kinase (MAPK) via a MEK-independent pathway: a role for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Peroxynitrite increases VEGF expression in vascular endothelial cells via STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxynitrite is a potent inhibitor of NF-{kappa}B activation triggered by inflammatory stimuli in cardiac and endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peroxynitrite activates ERK via Raf-1 and MEK, independently from EGF receptor and p21Ras in H9C2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. Two distinct signaling pathways regulate peroxynitrite-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Peroxynitrous Acid: From Cellular Damage to Intricate Signaling

A Technical Guide for Researchers and Drug Development Professionals on the Biological Role of Peroxynitrous Acid in Cellular Signaling

Foreword

This compound (ONOOH), and its conjugate base peroxynitrite (ONOO⁻), stand at a critical intersection of cellular redox biology, acting as both a potent cytotoxic agent and a nuanced signaling molecule. Formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite's biological effects are dictated by its concentration, cellular location, and the surrounding biochemical landscape. For researchers, scientists, and drug development professionals, a deep understanding of the multifaceted roles of peroxynitrite is paramount for deciphering disease mechanisms and developing novel therapeutic strategies. This in-depth technical guide provides a comprehensive overview of the core aspects of peroxynitrite's involvement in cellular signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Formation and Reactivity of this compound

Peroxynitrite is formed in biological systems through the rapid reaction of nitric oxide and superoxide radicals.[1] Under physiological conditions, where the pH is approximately 7.4, peroxynitrite exists in equilibrium with its protonated form, this compound (pKa ≈ 6.8).[2] Both species are highly reactive and can readily diffuse across cellular membranes, allowing them to interact with a wide array of biological targets.[3]

The reactivity of peroxynitrite is complex and can proceed through several mechanisms:

-

Direct Reactions: Peroxynitrite can directly oxidize biomolecules, particularly those with nucleophilic centers. Key targets include the sulfur-containing amino acids cysteine and methionine, as well as tryptophan.[2][3]

-

Radical-Mediated Reactions: this compound can undergo homolytic cleavage to produce the highly reactive hydroxyl radical (•OH) and nitrogen dioxide radical (•NO₂).[2]

-

Reaction with Carbon Dioxide: A physiologically significant pathway involves the rapid reaction of peroxynitrite with carbon dioxide (CO₂), which is present at high concentrations in most biological systems. This reaction forms the nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which subsequently decomposes to generate the carbonate radical (CO₃•⁻) and nitrogen dioxide (•NO₂)[2][4]. These secondary radicals are potent one-electron oxidants that contribute significantly to peroxynitrite-mediated cellular effects.[2]

Quantitative Data: Reaction Kinetics of Peroxynitrite

The biological impact of peroxynitrite is largely governed by the kinetics of its reactions with various cellular components. The following tables summarize the apparent second-order rate constants for the reaction of peroxynitrite with key amino acids and thiols at physiological pH. This data is crucial for understanding the preferential targets of peroxynitrite within the complex cellular milieu.

| Amino Acid | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4, 37°C | Notes |

| Cysteine | 5900[1] | One of the most reactive amino acids with peroxynitrite.[1] |

| Methionine | 170-180[1] | Directly oxidized by peroxynitrite.[1] |

| Tryptophan | 37 - 184[1][2] | Reaction occurs via ground-state this compound.[2] |

| Tyrosine | 0 (direct reaction)[1] | Nitration is mediated by secondary radicals, not a direct reaction.[1] |

| Histidine | No effect on decay rate[5] | Does not directly react with peroxynitrite.[5] |

| Leucine | No effect on decay rate[5] | Does not directly react with peroxynitrite.[5] |

| Phenylalanine | No effect on decay rate[5] | Does not directly react with peroxynitrite.[5] |

| Thiol-Containing Molecule | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4, 37°C | Notes |

| Cysteine | 4.5 x 10³[6] | |

| Cysteine ethyl ester | 6.8 x 10³[6] | |

| Glutathione (GSH) | 1350 | Although abundant, its direct reaction with peroxynitrite is modest compared to other targets.[7] |

| Human Serum Albumin (HSA) Thiol | 3.8 x 10³ | Cysteine-34 is a preferential target.[5] |

Core Signaling Pathways Modulated by this compound

Peroxynitrite exerts its signaling functions primarily through the post-translational modification of proteins and the initiation of lipid peroxidation. These modifications can alter protein function, trigger downstream signaling cascades, and ultimately influence cellular fate.

Protein Tyrosine Nitration

A hallmark of peroxynitrite activity is the nitration of tyrosine residues to form 3-nitrotyrosine (B3424624).[1] This modification is not a direct reaction but is mediated by secondary radicals, primarily nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻).[1] These radicals abstract a hydrogen atom from the phenolic ring of tyrosine to form a tyrosyl radical, which then rapidly reacts with •NO₂ to yield 3-nitrotyrosine.[1] The addition of a bulky, electron-withdrawing nitro group can have profound consequences for protein structure and function, including:

-

Alteration of Protein Conformation: The nitro group can disrupt hydrogen bonding networks and induce steric hindrance.

-

Inhibition of Tyrosine Phosphorylation: Nitration of a tyrosine residue can prevent its phosphorylation, thereby disrupting signaling pathways that rely on this modification.

-

Gain or Loss of Function: Depending on the protein and the specific tyrosine residue modified, nitration can lead to either an increase or decrease in its biological activity.

Caption: Peroxynitrite-mediated protein tyrosine nitration pathway.

Oxidation of Thiol Groups

Cysteine residues, with their reactive thiol (-SH) groups, are major targets for peroxynitrite. The reaction involves the oxidation of the thiolate anion (RS⁻) by this compound, leading to the formation of sulfenic acid (RSOH).[1] This initial oxidation product can undergo further reactions, including the formation of disulfides (RSSR) or more highly oxidized species.[1] The oxidation of critical cysteine residues can modulate protein function in several ways:

-

Inactivation of Enzymes: Many enzymes rely on cysteine residues in their active sites for catalytic activity. Their oxidation by peroxynitrite can lead to irreversible inactivation.

-

Disruption of Zinc Fingers: Zinc finger motifs, which are crucial for the DNA-binding activity of many transcription factors, are stabilized by cysteine residues. Their oxidation can lead to the release of zinc and loss of DNA-binding capacity.

-

Modulation of Redox-Sensitive Signaling: The reversible oxidation of specific cysteine residues is an important mechanism for redox signaling. Peroxynitrite can participate in and disrupt these signaling pathways.

Caption: Peroxynitrite-mediated oxidation of protein thiol groups.

Lipid Peroxidation

Peroxynitrite and its derived radicals can initiate the peroxidation of polyunsaturated fatty acids in cellular membranes and lipoproteins. This process generates a variety of reactive products, including lipid hydroperoxides and aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). These lipid-derived electrophiles can act as signaling molecules themselves, propagating the initial oxidative insult and modulating the activity of various proteins through covalent adduction. The consequences of lipid peroxidation include:

-

Disruption of Membrane Integrity: The oxidative degradation of lipids can compromise the structure and function of cellular membranes, leading to increased permeability and loss of cellular homeostasis.

-

Formation of Reactive Aldehydes: MDA and 4-HNE can form adducts with proteins, altering their function and contributing to cellular dysfunction.

-

Modulation of Signaling Pathways: Lipid peroxidation products can activate stress-activated protein kinase pathways and other signaling cascades involved in inflammation and apoptosis.

Caption: Peroxynitrite-initiated lipid peroxidation cascade.

Experimental Protocols for Studying Peroxynitrite-Mediated Signaling

Accurate and reliable methods are essential for elucidating the role of peroxynitrite in cellular signaling. This section provides detailed protocols for key experiments used to detect and quantify the major downstream effects of peroxynitrite.

Detection of Protein Tyrosine Nitration

This protocol describes the detection of 3-nitrotyrosine in protein samples using Western blotting, a widely used technique for identifying nitrated proteins.[8]

Materials:

-

Protein samples (cell lysates, tissue homogenates)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-3-nitrotyrosine antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate (ECL)

-

Positive control: Peroxynitrite-treated protein lysate or nitrated BSA[9]

-

Negative control: Untreated protein lysate

Procedure:

-

Sample Preparation: Prepare protein lysates in a suitable lysis buffer. Determine protein concentration using a standard assay (e.g., BCA). Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[8]

-

SDS-PAGE and Protein Transfer: Separate protein samples on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with the anti-3-nitrotyrosine primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[9]

-

Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[8]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

-

Washing: Repeat the washing steps as described above.[8]

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: Experimental workflow for Western blotting of 3-nitrotyrosine.

Mass spectrometry (MS)-based proteomics is the gold standard for identifying the specific tyrosine residues that are nitrated.[10] This protocol outlines a general workflow for the enrichment and identification of nitrated peptides.

Materials:

-

Protein samples

-

Trypsin (MS-grade)

-

Enrichment materials: anti-3-nitrotyrosine antibody conjugated to beads or chemical enrichment reagents

-

LC-MS/MS system

Procedure:

-

Protein Digestion: Digest the protein sample with trypsin to generate peptides.[11]

-

Enrichment of Nitrated Peptides: Due to the low abundance of nitrated proteins, an enrichment step is crucial.[11]

-

Immunoaffinity Enrichment: Use an anti-3-nitrotyrosine antibody to specifically capture nitrated peptides.[11]

-

Chemical Enrichment: Chemically modify the nitro group to an amine, which can then be tagged (e.g., with biotin) for affinity purification.

-

-

LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the nitrated peptides and the specific sites of modification. A mass shift of +45 Da on a tyrosine residue is indicative of nitration.

Caption: Workflow for mass spectrometric identification of nitration sites.

Measurement of Lipid Peroxidation

The TBARS assay is a widely used method for estimating the extent of lipid peroxidation by measuring malondialdehyde (MDA).[12]

Materials:

-

Biological sample (tissue homogenate, plasma, etc.)

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

MDA standard

-

Spectrophotometer or fluorometer

Procedure:

-

Sample Preparation: Homogenize tissues in a suitable buffer.[13]

-

Reaction: Add TBA reagent to the sample and incubate at high temperature (90-100°C) under acidic conditions.[12] MDA reacts with TBA to form a pink-colored adduct.

-

Measurement: After cooling, measure the absorbance of the MDA-TBA adduct at approximately 532 nm or its fluorescence (Ex/Em ~532/553 nm).[12]

-

Quantification: Determine the MDA concentration in the samples by comparing their absorbance or fluorescence to a standard curve generated with known concentrations of MDA.[12]

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

This protocol describes the quantification of 4-HNE protein adducts using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Protein samples

-

4-HNE-BSA standard

-

ELISA plate pre-coated with 4-HNE conjugate

-

Primary antibody: anti-4-HNE antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Standard and Sample Addition: Add 4-HNE standards and protein samples to the wells of the 4-HNE conjugate coated plate.

-

Primary Antibody Incubation: Add the anti-4-HNE primary antibody to each well. The antibody will bind to either the 4-HNE on the plate or the 4-HNE adducts in the sample.

-

Washing: Wash the plate to remove unbound antibody and sample components.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, which will bind to the primary antibody that is bound to the plate.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Substrate Reaction: Add the substrate solution. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of 4-HNE in the sample.

-

Measurement and Quantification: Stop the reaction and measure the absorbance at the appropriate wavelength. Calculate the concentration of 4-HNE adducts in the samples based on the standard curve.

Caption: Workflow for 4-HNE adduct competitive ELISA.

Detection of Intracellular Peroxynitrite

Fluorescent probes offer a powerful tool for the real-time detection of peroxynitrite in living cells.[14]

Materials:

-

Live cells

-

Fluorescent probe for peroxynitrite (e.g., boronate-based probes)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Culture cells under desired conditions and treat with experimental agents.

-

Probe Loading: Load the cells with the peroxynitrite-sensitive fluorescent probe according to the manufacturer's instructions.

-

Imaging or Measurement: Visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader. An increase in fluorescence indicates the presence of peroxynitrite.[14]

-

Data Analysis: Quantify the changes in fluorescence intensity to determine the relative levels of intracellular peroxynitrite.

Conclusion and Future Directions

This compound is a pivotal molecule in cellular signaling, with its effects ranging from targeted modifications of signaling proteins to widespread oxidative damage. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate roles of peroxynitrite in health and disease.

Future research should focus on:

-

Developing more specific and sensitive probes for the real-time detection of peroxynitrite in different subcellular compartments.

-

Expanding the quantitative understanding of how peroxynitrite fluxes translate into specific signaling outcomes.

-

Identifying novel therapeutic strategies that selectively target the detrimental effects of peroxynitrite while preserving its potential beneficial signaling roles.

By continuing to unravel the complexities of peroxynitrite biochemistry and biology, the scientific community can pave the way for innovative diagnostic and therapeutic approaches for a wide range of human diseases.

References

- 1. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Peroxynitrite reactivity with amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 7. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Protein Nitration Assay Kit (Nitrotyrosine) (ab242294) is not available | Abcam [abcam.co.jp]

- 10. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 14. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

Peroxynitrous Acid in Atmospheric Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrous acid (ONOOH), a reactive nitrogen species, plays a significant, albeit complex and often overlooked, role in atmospheric chemistry. As an isomer of nitric acid, it serves as a temporary reservoir for hydroxyl (OH) and nitrogen dioxide (NO₂) radicals, thereby influencing the cycling of HOₓ and NOₓ, which are central to tropospheric ozone formation and the overall oxidative capacity of the atmosphere. This guide provides a comprehensive technical overview of the atmospheric chemistry of this compound, including its formation, decomposition, and photochemical pathways. It summarizes the available quantitative kinetic data, details relevant experimental methodologies, and presents key atmospheric reaction pathways through structured diagrams. This document is intended to be a core resource for researchers in atmospheric science and related fields where the chemistry of reactive nitrogen species is pertinent.

Core Chemical and Physical Properties

This compound is the conjugate acid of the peroxynitrite anion (ONOO⁻). In the context of atmospheric chemistry, it is a transient gas-phase species.

| Property | Value | Reference(s) |

| Chemical Formula | HOONO | [1] |

| Molar Mass | 63.01 g/mol | [1] |

| pKa (aqueous) | ~6.8 | [1] |

Atmospheric Chemistry of this compound

The atmospheric significance of ONOOH lies in its role as an intermediate in the HO₂ + NO reaction, its thermal and photochemical decomposition to produce radicals, and its isomerization to the more stable nitric acid (HNO₃).

Formation Pathways

The primary formation route for this compound in the gas phase is the association reaction of the hydroperoxyl radical (HO₂) and nitric oxide (NO). This reaction proceeds on a complex potential energy surface, with the main channel leading to the formation of hydroxyl radical (OH) and nitrogen dioxide (NO₂). However, a smaller, pressure-dependent channel leads to the formation of the ONOOH adduct.[2][3]

Primary Formation Reaction: HO₂ + NO + M → ONOOH + M

Ab initio molecular orbital studies have elucidated the potential energy surface for the HO₂ + NO reaction, confirming the formation of the ONOOH adduct as a key intermediate.[2][3] The branching ratio between the two product channels (OH + NO₂ vs. ONOOH) is dependent on temperature and pressure, though specific, experimentally determined rate constants for the ONOOH formation channel under various atmospheric conditions are not well-established.

Another potential formation pathway is the reaction of hydroxyl radicals (OH) with nitrogen dioxide (NO₂), which also forms nitric acid (HNO₃).

Secondary Formation Reaction: OH + NO₂ + M → ONOOH + M

The branching ratio for this reaction also depends on pressure, with the formation of ONOOH being a minor channel compared to HNO₃ formation.

Decomposition and Isomerization

Once formed, this compound is unstable and undergoes two primary unimolecular decay pathways in the gas phase: isomerization to nitric acid and homolytic cleavage of the O-O bond.

-

Isomerization to Nitric Acid (HNO₃): This is the dominant thermal decomposition pathway.[1] ONOOH → HNO₃ The rate constant for this isomerization is approximately 1.2 s⁻¹ .[1]

-

Homolysis to OH and NO₂ Radicals: A smaller fraction of ONOOH decomposes to form hydroxyl and nitrogen dioxide radicals.[1][4] ONOOH → OH + NO₂ The branching ratio for this pathway is estimated to be up to 5% .[1] Even at this small percentage, it can be a source of these crucial radicals.

Photochemistry

Photolysis is a significant loss process for this compound, especially in the upper troposphere. Theoretical calculations have shown that ONOOH can absorb UV radiation, leading to its dissociation.

Photolysis Reaction: ONOOH + hν → Products (e.g., OH + NO₂)

The photolysis rate constant (J) has been computed to be approximately 6 x 10⁻⁴ s⁻¹ near the tropopause, which corresponds to an atmospheric lifetime of about 30 minutes .[5] This rapid photolysis makes it an important process to include in atmospheric models.

Reactions with Other Atmospheric Species

Direct experimental data on the gas-phase reactions of ONOOH with other key atmospheric species is scarce due to its instability.

-

Reaction with OH: The reaction of ONOOH with OH is a potential sink. However, kinetic data for this specific reaction is not available.

-

Reaction with O₃: The reaction with ozone is also a possible loss pathway, but rate constants have not been experimentally determined.

-

Reaction with Alkanes: Studies on the gas-phase oxidation of alkanes by this compound suggest that the reaction is primarily driven by the OH radicals produced from the decomposition of ONOOH, rather than a direct reaction with the ONOOH molecule itself.[6]

Heterogeneous Chemistry

The uptake of this compound onto atmospheric aerosols (e.g., sulfate, sea salt, dust, soot) could be a potential sink for ONOOH and a source of other nitrogen and hydrogen-containing species on the particle surface. However, specific uptake coefficients or reaction probabilities for ONOOH on various aerosol types have not been experimentally determined. Research on related species like HONO suggests that heterogeneous processes on aerosol surfaces can be significant.[7]

Quantitative Data

The following tables summarize the available quantitative data for the key reactions of this compound in atmospheric chemistry. It is important to note that there are significant gaps in the experimental data for gas-phase ONOOH.

Table 1: Unimolecular and Photochemical Reactions of ONOOH

| Reaction | Rate Constant / Parameter | Temperature (K) | Pressure | Notes | Reference(s) |

| ONOOH → HNO₃ | k = 1.2 s⁻¹ | 298 | Not specified | Dominant thermal decay pathway. | [1] |

| ONOOH → OH + NO₂ | Branching Ratio: up to 5% | 298 | Not specified | Minor thermal decay pathway. | [1] |

| ONOOH + hν → Products | J ≈ 6 x 10⁻⁴ s⁻¹ | Not specified | Near tropopause | Theoretical calculation. Corresponds to a lifetime of ~30 minutes. | [5] |

Table 2: Bimolecular Reactions Involving ONOOH

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Notes | Reference(s) |

| HO₂ + NO + M → ONOOH + M | Not well-established | - | Minor channel of the HO₂ + NO reaction. Rate is pressure and temperature dependent. | [2][3] |

| OH + NO₂ + M → ONOOH + M | Not well-established | - | Minor channel of the OH + NO₂ reaction. | - |